(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione
Brand Name:
Vulcanchem
CAS No.:
104187-50-0
VCID:
VC0011512
InChI:
InChI=1S/C12H22N2O4/c1-5-7(3)9-11(15)14(18)10(8(4)6-2)12(16)13(9)17/h7-10,17-18H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1
SMILES:
CCC(C)C1C(=O)N(C(C(=O)N1O)C(C)CC)O
Molecular Formula:
C12H22N2O4
Molecular Weight:
258.318
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione
CAS No.: 104187-50-0
Cat. No.: VC0011512
Molecular Formula: C12H22N2O4
Molecular Weight: 258.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104187-50-0 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.318 |
| IUPAC Name | (3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione |
| Standard InChI | InChI=1S/C12H22N2O4/c1-5-7(3)9-11(15)14(18)10(8(4)6-2)12(16)13(9)17/h7-10,17-18H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 |
| Standard InChI Key | CDDSBAXLZOLDTA-IMSYWVGJSA-N |
| SMILES | CCC(C)C1C(=O)N(C(C(=O)N1O)C(C)CC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator